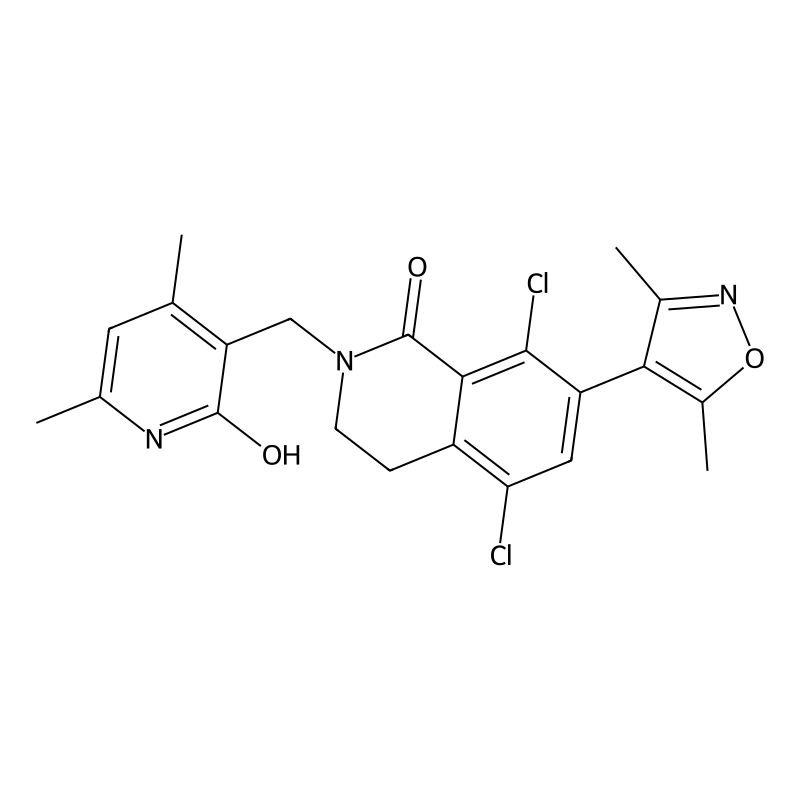PF-06726304

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Application in Cancer Research
Specific Scientific Field: The compound PF-06726304 is used in the field of Cancer Research, specifically in the study of Histone-lysine N-methyltransferase EZH2 (enhancer of Zeste homolog 2) .
Summary of the Application: PF-06726304 is a selective inhibitor of EZH2 , which catalyzes trimethylation of histone H3 lysine 27 (H3K27) and is amplified and/or overexpressed in several human cancers including breast, prostate, and lymphoma . It is a novel structural class of EZH2 inhibitor .
Methods of Application or Experimental Procedures: The compound is used in vitro and in vivo. In vitro, it is used to inhibit the proliferation of Karpas-422 cells (non-Hodgkin’s lymphoma) . In vivo, it is used in the subcutaneous Karpas-422 xenograft model .
Results or Outcomes: PF-06726304 has shown to be highly potent and SAM-competitive EZH2 lysine methyltransferase inhibitor with an IC50 of 0.7 nM . It has been found to halt tumor growth and reduce intratumoral H3K27Me3 levels in mice . In the subcutaneous Karpas-422 xenograft model, PF-06726304 could significantly inhibit tumor growth .
PF-06726304 is a potent inhibitor of the enhancer of zeste homolog 2, a key enzyme involved in histone methylation. It is classified as a selective histone methyltransferase inhibitor, specifically targeting the lysine methyltransferase activity of enhancer of zeste homolog 2. This compound has garnered attention due to its potential applications in cancer therapy, particularly in malignancies characterized by mutations in the enhancer of zeste homolog 2 gene.
The mechanism of action of PF-06726304 remains unknown due to the lack of publicly available research data.
PF-06726304 primarily functions by inhibiting the transfer of methyl groups to lysine residues on histone proteins. The compound competes with S-adenosylmethionine, the natural methyl donor, for binding to the active site of enhancer of zeste homolog 2. This inhibition leads to a decrease in trimethylation of histone H3 at lysine 27 (H3K27Me3), a modification associated with transcriptional repression and oncogenesis. The chemical structure allows it to effectively interfere with the enzymatic activity, thereby altering gene expression profiles within cancer cells.
PF-06726304 exhibits significant biological activity as an enhancer of zeste homolog 2 inhibitor. In vitro studies have demonstrated that it effectively reduces H3K27Me3 levels and inhibits cell proliferation in various cancer cell lines, including those with mutations in the enhancer of zeste homolog 2 gene. The compound has shown IC50 values as low as 0.7 nM against wild-type and mutant forms of enhancer of zeste homolog 2, indicating its high potency and selectivity for this target . Furthermore, preclinical models suggest that PF-06726304 can induce apoptosis in cancer cells and may enhance the efficacy of other therapeutic agents.
The synthesis of PF-06726304 involves several key steps that typically include:
- Formation of the Core Structure: The initial step generally involves the construction of the central aromatic ring system through cyclization reactions.
- Functionalization: Subsequent reactions introduce various functional groups necessary for enhancing potency and selectivity.
- Final Modifications: The final stages often involve purification and characterization to ensure the compound meets desired specifications.
Specific synthetic routes may vary, but they aim to achieve high yield and purity while maintaining structural integrity conducive to biological activity.
Interaction studies involving PF-06726304 have focused on its effects on cellular pathways influenced by epigenetic modifications. Research indicates that this compound can alter gene expression patterns associated with cell cycle regulation and apoptosis. Additionally, studies have explored its interactions with other histone modifications and their collective impact on tumor biology, providing insights into potential combinatorial strategies for cancer therapy.
Several compounds exhibit similar mechanisms of action or target histone methyltransferases, allowing for comparative analysis:
| Compound Name | Target Enzyme | IC50 (nM) | Unique Features |
|---|---|---|---|
| PF-06821497 | Enhancer of Zeste Homolog 2 | 1.0 | Potent against both wild-type and mutant forms |
| GSK126 | Enhancer of Zeste Homolog 2 | 0.5 | Selective for enhancer of zeste homolog 2; clinical trials ongoing |
| EPZ-6438 | Enhancer of Zeste Homolog 2 | 0.5 | Demonstrated efficacy in preclinical models |
| UNC1999 | Enhancer of Zeste Homolog 1 & 2 | 2.0 | Dual inhibitor affecting multiple targets |
PF-06726304 stands out due to its high selectivity for enhancer of zeste homolog 2 and its unique structural features that confer potent inhibitory activity against both wild-type and mutant variants . This specificity is crucial for minimizing off-target effects often observed with less selective inhibitors.








